An In-depth Technical Guide to 1-Bromo-2-cyclopentylbenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Bromo-2-cyclopentylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-cyclopentylbenzene is a substituted aromatic hydrocarbon of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a bromine atom and a cyclopentyl group in an ortho relationship on a benzene ring, presents a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, particularly as an intermediate in the development of novel therapeutics. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its characteristics based on well-established principles of organic chemistry and data from closely related analogues.
Introduction: The Significance of ortho-Alkylated Aryl Halides
Aryl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for a myriad of chemical transformations. Among these, ortho-substituted aryl halides, such as 1-Bromo-2-cyclopentylbenzene, are of particular importance in medicinal chemistry. The introduction of an alkyl group adjacent to a halogen atom can significantly influence a molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. The cyclopentyl moiety, in particular, is a common bioisostere for phenyl rings in drug design, offering improved physicochemical properties such as enhanced solubility and metabolic stability. This guide aims to provide a detailed technical overview of 1-Bromo-2-cyclopentylbenzene, empowering researchers to leverage its synthetic potential.
Molecular Structure and Properties
The chemical structure of 1-Bromo-2-cyclopentylbenzene consists of a benzene ring substituted with a bromine atom and a cyclopentyl group at adjacent positions.
Key Structural Features:
-
Ortho Substitution: The proximity of the bulky cyclopentyl group to the bromine atom can induce steric hindrance, which may influence the reactivity of the C-Br bond and the aromatic ring.
-
Electron-Withdrawing and -Donating Effects: The bromine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions due to its inductive electron-withdrawing and resonance electron-donating effects. The cyclopentyl group is a weak activating group.
-
Conformational Flexibility: The cyclopentyl ring can adopt various conformations (envelope, twist) which can influence the overall shape of the molecule and its interactions in a biological context.
Table 1: Physicochemical Properties of 1-Bromo-2-cyclopentylbenzene (Predicted and Analogous Data)
| Property | Value | Source |
| CAS Number | 39996-61-7 | |
| Molecular Formula | C₁₁H₁₃Br | |
| Molecular Weight | 225.13 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane) (Predicted) |
Spectroscopic Profile (Hypothetical Data)
Due to the lack of publicly available experimental spectra for 1-Bromo-2-cyclopentylbenzene, the following data is predicted based on the analysis of similar compounds, such as 1-bromo-2-methylbenzene and other alkylated bromobenzenes.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.6 ppm) due to the ortho-disubstitution pattern. The methine proton of the cyclopentyl group attached to the benzene ring would likely appear as a multiplet around δ 3.0-3.5 ppm. The methylene protons of the cyclopentyl group would be expected in the δ 1.5-2.2 ppm range.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The carbons of the cyclopentyl group would also be observable, with the methine carbon attached to the aromatic ring appearing at a characteristic chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the fingerprint region, typically below 700 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the cyclopentyl group and the bromine atom.
Synthesis and Purification
The synthesis of 1-Bromo-2-cyclopentylbenzene can be approached through several established synthetic routes. A common and logical method is the Friedel-Crafts alkylation of bromobenzene with a suitable cyclopentylating agent.
Synthetic Pathway: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of bromobenzene with cyclopentene or a cyclopentyl halide in the presence of a Lewis acid catalyst is a primary method for forming the C-C bond between the aromatic ring and the cyclopentyl group.[3][4]
Figure 1: Synthetic workflow for 1-Bromo-2-cyclopentylbenzene.
Causality behind Experimental Choices:
-
Choice of Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like sulfuric acid (H₂SO₄) is necessary to activate the cyclopentylating agent and generate the electrophilic cyclopentyl carbocation.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to minimize side reactions, such as polyalkylation and isomerization.
-
Isomer Separation: A significant challenge in this synthesis is the formation of a mixture of ortho and para isomers (1-Bromo-2-cyclopentylbenzene and 1-Bromo-4-cyclopentylbenzene). The para isomer is often the major product due to less steric hindrance. Careful purification by fractional distillation or column chromatography is essential to isolate the desired ortho isomer.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Bromobenzene
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.
-
In a separate dropping funnel, add cyclopentene (1.2 eq) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude mixture of isomers by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate 1-Bromo-2-cyclopentylbenzene.
Chemical Reactivity and Synthetic Applications
1-Bromo-2-cyclopentylbenzene is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the carbon-bromine bond.
Cross-Coupling Reactions
The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent.[5] Reacting 1-Bromo-2-cyclopentylbenzene with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would yield the corresponding biaryl or vinyl-substituted cyclopentylbenzene derivative. These structures are prevalent in many pharmaceutical compounds.
Figure 2: Suzuki-Miyaura cross-coupling reaction pathway.
Grignard Reagent Formation
Treatment of 1-Bromo-2-cyclopentylbenzene with magnesium metal in an anhydrous ether solvent would lead to the formation of the corresponding Grignard reagent, (2-cyclopentylphenyl)magnesium bromide. This powerful nucleophile can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the successful formation of the reagent.
-
Initiation: The reaction between the aryl halide and magnesium can sometimes be slow to initiate. The use of a small crystal of iodine or mechanical grinding of the magnesium can help to start the reaction.
Potential Applications in Drug Development
The structural motif of 1-Bromo-2-cyclopentylbenzene serves as a valuable scaffold in medicinal chemistry. The ortho-disubstituted pattern can be used to create conformationally restricted analogues of known drugs, potentially leading to increased potency and selectivity.
-
Scaffold for Novel Therapeutics: The ability to functionalize the molecule through cross-coupling and Grignard reactions allows for the introduction of various pharmacophores, enabling the exploration of new chemical space in drug discovery programs.
-
Bioisosteric Replacement: The cyclopentylphenyl group can be used as a bioisostere for other aromatic or heteroaromatic systems in drug candidates to improve their pharmacokinetic properties. Research has shown that ortho-substituted bromobenzenes can have varying degrees of biological activity and toxicity, highlighting the importance of understanding their metabolic profiles.[6]
Conclusion
1-Bromo-2-cyclopentylbenzene is a synthetically useful building block with significant potential in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely reported, its chemical behavior can be reliably predicted based on established chemical principles. The synthetic routes and reactions outlined in this guide provide a framework for researchers to utilize this compound in the development of novel molecules with potential therapeutic applications. Further research into the specific properties and reactivity of 1-Bromo-2-cyclopentylbenzene is warranted to fully exploit its synthetic utility.
References
-
PubChem. 1-Bromo-4-cyclopentylbenzene. National Center for Biotechnology Information. [Link][1]
-
NIST. Benzene, 1-bromo-2-methyl-. National Institute of Standards and Technology. [Link][2]
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.
- Olah, G. A.
-
Hanzlik, R. P.; et al. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Biochem. Pharmacol.1989 , 38(19), 3379-3385. [Link][6]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link][5]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][3]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][4]
Sources
- 1. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
